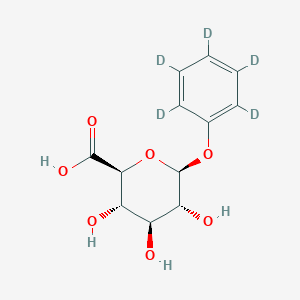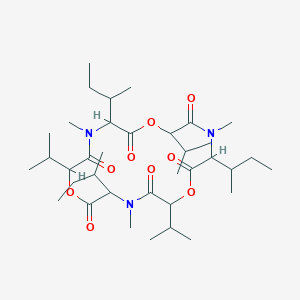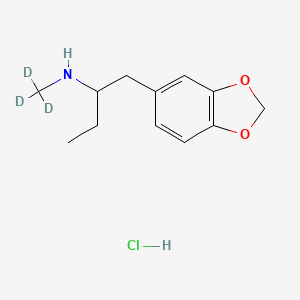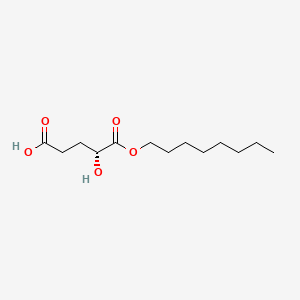
Phenyl |A-D-glucuronide-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl A-D-glucuronide-d5 is a deuterated analog of phenyl A-D-glucuronide. This compound is often used in scientific research due to its stability and unique properties. The deuterium atoms replace hydrogen atoms, which can help in tracing and studying metabolic pathways and reactions in biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phenyl A-D-glucuronide-d5 typically involves the glucuronidation of phenol with deuterated glucuronic acid. The reaction is catalyzed by glucuronosyltransferase enzymes in the presence of uridine diphosphate glucuronic acid. The reaction conditions usually include a buffered aqueous solution at a pH of around 7.4 and a temperature of 37°C.
Industrial Production Methods
Industrial production of phenyl A-D-glucuronide-d5 involves large-scale enzymatic reactions using recombinant glucuronosyltransferase enzymes. The process is optimized for high yield and purity, often involving purification steps such as high-performance liquid chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Phenyl A-D-glucuronide-d5 undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur under the influence of oxidizing agents, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can convert the compound back to its phenolic form.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under mild conditions.
Major Products
The major products formed from these reactions include various phenolic derivatives, reduced phenols, and substituted phenyl glucuronides.
Wissenschaftliche Forschungsanwendungen
Phenyl A-D-glucuronide-d5 is widely used in scientific research due to its stability and unique properties. Some of its applications include:
Chemistry: Used as a tracer in studying metabolic pathways and reactions.
Biology: Helps in understanding the metabolism of phenolic compounds in biological systems.
Medicine: Used in pharmacokinetic studies to trace drug metabolism and excretion.
Industry: Employed in the development of biosensors and diagnostic tools.
Wirkmechanismus
Phenyl A-D-glucuronide-d5 exerts its effects by undergoing metabolic reactions in the presence of glucuronidase enzymes. The deuterium atoms in the compound help in tracing these reactions, providing insights into the metabolic pathways and molecular targets involved. The primary pathway involves the hydrolysis of the glucuronide bond, releasing the phenolic compound.
Vergleich Mit ähnlichen Verbindungen
Phenyl A-D-glucuronide-d5 is unique due to the presence of deuterium atoms, which provide stability and make it an excellent tracer in metabolic studies. Similar compounds include:
Phenyl A-D-glucuronide: The non-deuterated analog, used in similar applications but with different stability and tracing properties.
Phenyl B-D-glucuronide: Another analog with a different glucuronide linkage, used in comparative studies.
Phenyl C-D-glucuronide: A structurally similar compound with different metabolic properties.
Phenyl A-D-glucuronide-d5 stands out due to its enhanced stability and tracing capabilities, making it a valuable tool in scientific research.
Eigenschaften
Molekularformel |
C12H14O7 |
|---|---|
Molekulargewicht |
275.27 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2,3,4,5,6-pentadeuteriophenoxy)oxane-2-carboxylic acid |
InChI |
InChI=1S/C12H14O7/c13-7-8(14)10(11(16)17)19-12(9(7)15)18-6-4-2-1-3-5-6/h1-5,7-10,12-15H,(H,16,17)/t7-,8-,9+,10-,12+/m0/s1/i1D,2D,3D,4D,5D |
InChI-Schlüssel |
WVHAUDNUGBNUDZ-NJWFNOMUSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)[2H])[2H] |
Kanonische SMILES |
C1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2Z)-2-[(2E)-2-[3-[(E)-2-[3-(3-aminopropyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]propan-1-amine](/img/structure/B10765227.png)


![3-[(2Z)-2-[(2E)-2-[3-[(E)-2-[3-(3-aminopropyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]propan-1-amine;bromide;dihydrobromide](/img/structure/B10765258.png)
![1-[(4-iodophenyl)methyl]-N-[(6-propan-2-yloxypyridin-2-yl)methyl]piperidin-4-amine](/img/structure/B10765263.png)

![10-[3-butyl-2-(4-carboxy-3-methylbuta-1,3-dienyl)-3-(3-carboxypropanoyloxy)-9-methyl-1,7-dioxaspiro[5.5]undecan-8-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid](/img/structure/B10765275.png)
![disodium;2-amino-9-[(1S,6R,8R,9R,10S,15R,17R,18R)-17-(2-amino-6-oxo-1H-purin-9-yl)-9,18-dihydroxy-3,12-dioxido-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one](/img/structure/B10765283.png)




![(2R)-2-[(E)-3-[3-[(1R)-1-Carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B10765320.png)
![cyclo[D-OVal-N(Me)xiIle-D-OVal-N(Me)xiIle-D-OVal-N(Me)xiIle]](/img/structure/B10765328.png)
